7-Amino-2-phenylquinoline-4-carboxylic Acid
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Overview
Description
7-Amino-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 7th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-2-phenylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Condensation Reaction: Aniline reacts with 2-nitrobenzaldehyde in the presence of pyruvic acid to form an intermediate product.
Doebner Reaction: The intermediate undergoes a Doebner reaction to form a quinoline derivative.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation and Amination: The final steps involve acylation and amination to introduce the carboxylic acid group at the 4th position.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis, and high-throughput screening to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
7-Amino-2-phenylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a histone deacetylase (HDAC) inhibitor, which can be used in the development of anticancer drugs.
Antibacterial Agents: Derivatives of this compound have shown antibacterial activity against Gram-positive and Gram-negative bacteria.
Biological Research: It is used as a scaffold for the synthesis of bioactive molecules that can target specific biological pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-amino-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in changes in gene expression and inhibition of cancer cell proliferation . The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects .
Comparison with Similar Compounds
2-Phenylquinoline-4-carboxylic Acid: Lacks the amino group at the 7th position, which may affect its biological activity.
7-Nitro-2-phenylquinoline-4-carboxylic Acid: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
7-Hydroxy-2-phenylquinoline-4-carboxylic Acid:
Uniqueness: 7-Amino-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the amino group at the 7th position, which can enhance its interaction with biological targets and increase its potential as a therapeutic agent. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse range of applications in scientific research and industry.
Properties
Molecular Formula |
C16H12N2O2 |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
7-amino-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H12N2O2/c17-11-6-7-12-13(16(19)20)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,17H2,(H,19,20) |
InChI Key |
QWRJLOIWFBRTGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)N)C(=C2)C(=O)O |
Origin of Product |
United States |
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